1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid
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Overview
Description
1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O2S It is characterized by a cyclobutane ring attached to a phenyl group substituted with a methylsulfanyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(methylsulfanyl)phenylacetic acid with a cyclobutanone derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The cyclobutane ring and phenyl group contribute to the compound’s overall stability and reactivity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Methylsulfanyl)phenyl]cyclobutanecarbonitrile
- 1-(2-Fluorophenyl)cyclopropanecarboxylic acid
- 1-(2-Phenylethyl)cyclohexanecarboxylic acid
- 1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid
Uniqueness
1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. The combination of the cyclobutane ring and the phenyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14O2S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2S/c1-15-10-6-3-2-5-9(10)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
InChI Key |
GAOPRYSAZAKGGF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2(CCC2)C(=O)O |
Origin of Product |
United States |
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